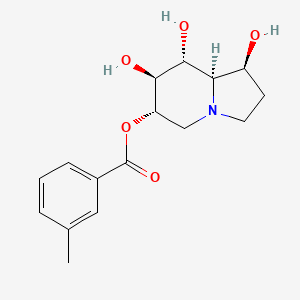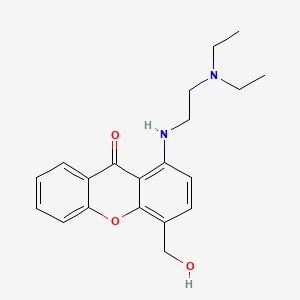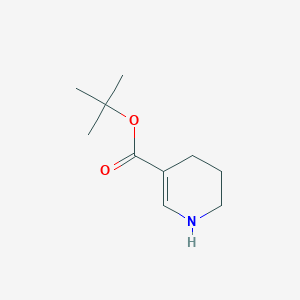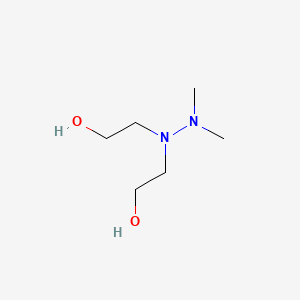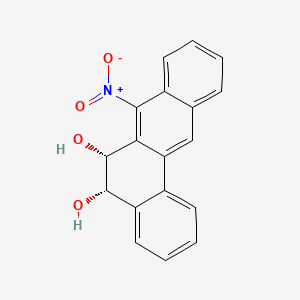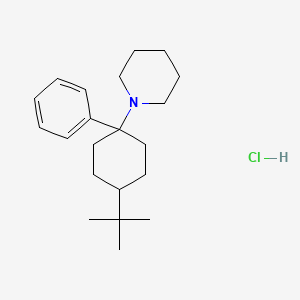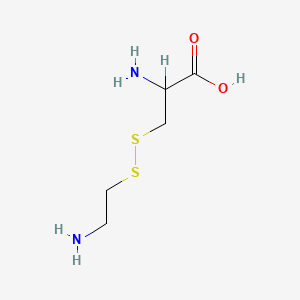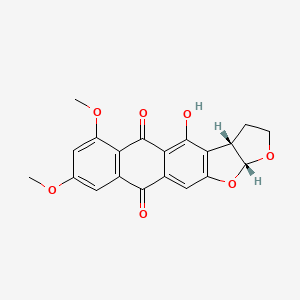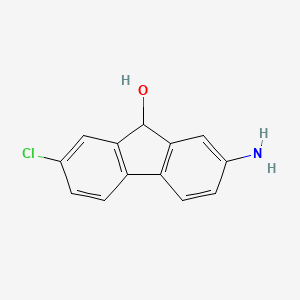
2-Amino-7-chloro-9h-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-9h-fluoren-9-ol is a chemical compound with the molecular formula C13H8ClNO It is a derivative of fluorene, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of fluorene to introduce the chlorine atom at the 7-position, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group, and finally, the hydroxyl group is introduced at the 9-position through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-9h-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 9-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of 9-fluorenone derivatives.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted fluorenes with different functional groups.
Scientific Research Applications
2-Amino-7-chloro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-9h-fluoren-9-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9h-fluoren-9-ol: Lacks the chlorine atom at the 7-position.
7-Chloro-9h-fluoren-9-ol: Lacks the amino group at the 2-position.
9h-Fluoren-9-ol: Lacks both the amino and chlorine groups.
Uniqueness
2-Amino-7-chloro-9h-fluoren-9-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino group and a chlorine atom allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
7356-53-8 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-amino-7-chloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H10ClNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2 |
InChI Key |
WCNBDOGHDLNLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
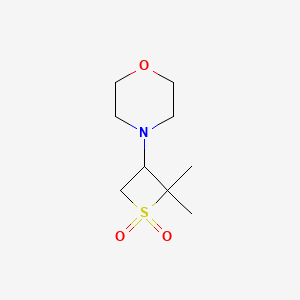
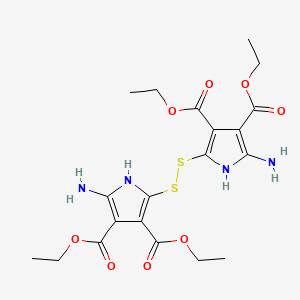
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
